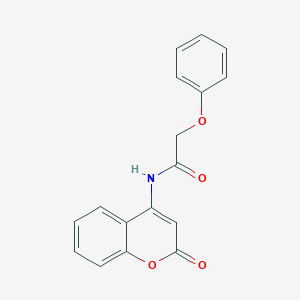![molecular formula C20H25N3O3 B252139 N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252139.png)
N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. It was first discovered in the late 1990s as a potent inducer of tumor necrosis factor-alpha (TNF-α), a cytokine that plays a key role in the immune response to cancer. Since then, DMXAA has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, as well as its potential as a cancer therapy.
作用机制
The exact mechanism of action of N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide is not fully understood, but it is believed to involve the activation of the innate immune system. N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to induce the production of TNF-α and other cytokines, which in turn activate immune cells such as macrophages and natural killer cells. These immune cells then attack and destroy cancer cells, leading to tumor necrosis and inhibition of tumor growth.
Biochemical and Physiological Effects
N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include the induction of TNF-α and other cytokines, the activation of immune cells such as macrophages and natural killer cells, and the inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow). N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has also been shown to increase the permeability of tumor blood vessels, allowing chemotherapy drugs to penetrate the tumor more effectively.
实验室实验的优点和局限性
One advantage of N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide as a research tool is its ability to induce tumor necrosis and inhibit tumor growth in preclinical models of cancer. This makes it a valuable tool for studying the biology of cancer and testing new cancer therapies. However, N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has some limitations as a research tool. For example, it has a relatively short half-life in the body, which can make it difficult to achieve consistent and reproducible results. It also has some toxicity concerns, particularly at higher doses.
未来方向
There are several future directions for research on N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide treatment. Finally, there is ongoing research into the combination of N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide with other cancer therapies, such as checkpoint inhibitors and targeted therapies, to improve its efficacy and overcome resistance.
合成方法
N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with acetic anhydride to form 3,4-dimethylphenyl acetate. This intermediate is then reacted with 3-aminopropylpyridine to form N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide. The overall yield of this synthesis method is approximately 10%.
科学研究应用
N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been extensively studied in preclinical models of cancer, including mice, rats, and rabbits. In these studies, N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including melanoma, lung cancer, and colon cancer. N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in these models.
属性
分子式 |
C20H25N3O3 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC 名称 |
N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]propyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C20H25N3O3/c1-14-5-8-18(11-15(14)2)26-13-19(24)21-9-4-10-22-20(25)17-7-6-16(3)23-12-17/h5-8,11-12H,4,9-10,13H2,1-3H3,(H,21,24)(H,22,25) |
InChI 键 |
XMKIAEHJCXKTAU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCCCNC(=O)C2=CN=C(C=C2)C)C |
规范 SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCCCNC(=O)C2=CN=C(C=C2)C)C |
溶解度 |
49.1 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252088.png)

![4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate](/img/structure/B252092.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252138.png)
![N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252142.png)
![N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252144.png)
![N-{3-[2-(4-Chloro-3-methyl-phenoxy)-acetylamino]-propyl}-6-methyl-nicotinamide](/img/structure/B252146.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252148.png)
![N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252149.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B252159.png)
![2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252160.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252161.png)